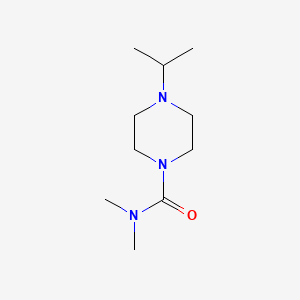
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide: is a synthetic organic compound characterized by the presence of a tetrazole ring and an aminoethoxyacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile.
Attachment of the Tetrazole to the Acetamide: The tetrazole ring is then linked to the acetamide moiety through a nucleophilic substitution reaction, often using a suitable base to facilitate the reaction.
Introduction of the Aminoethoxy Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethoxy group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to a more reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the aminoethoxy group.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its tetrazole ring is known to mimic the carboxylate group, making it a candidate for enzyme inhibition studies.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their function. The aminoethoxyacetamide moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
n-((1h-Tetrazol-5-yl)methyl)-2-(2-hydroxyethoxy)acetamide: Similar structure but with a hydroxy group instead of an amino group.
n-((1h-Tetrazol-5-yl)methyl)-2-(2-methoxyethoxy)acetamide: Contains a methoxy group instead of an amino group.
Uniqueness
n-((1h-Tetrazol-5-yl)methyl)-2-(2-aminoethoxy)acetamide is unique due to the presence of both the tetrazole ring and the aminoethoxy group. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H12N6O2 |
|---|---|
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
2-(2-aminoethoxy)-N-(2H-tetrazol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C6H12N6O2/c7-1-2-14-4-6(13)8-3-5-9-11-12-10-5/h1-4,7H2,(H,8,13)(H,9,10,11,12) |
Clave InChI |
YFWUDDNDXOQOJO-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(=O)NCC1=NNN=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


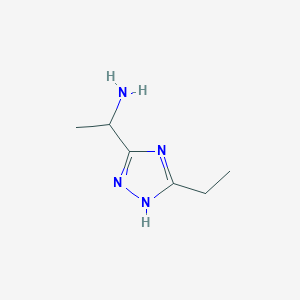
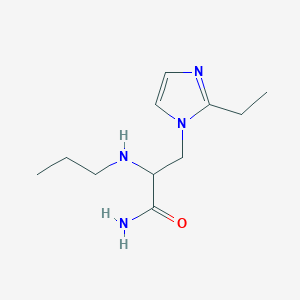
![1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
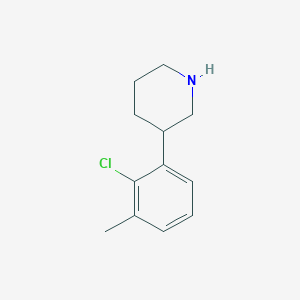
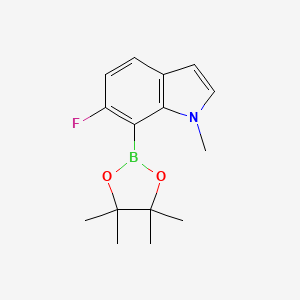
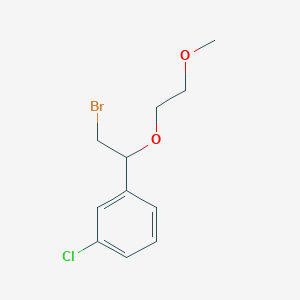
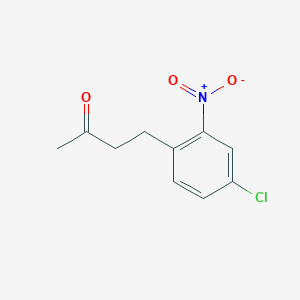

![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)
![8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)
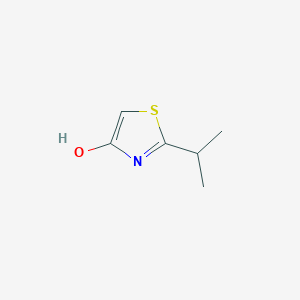
![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)
